molecular formula C16H17N3O5S B2373958 N1-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(furan-2-ylmethyl)oxalamide CAS No. 1105246-13-6

N1-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(furan-2-ylmethyl)oxalamide

Cat. No. B2373958
CAS RN: 1105246-13-6
M. Wt: 363.39
InChI Key: YCTSHPHJJZRYRN-UHFFFAOYSA-N
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Description

N1-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(furan-2-ylmethyl)oxalamide, also known as DTT-061, is a small molecule compound that has been studied for its potential therapeutic applications in various diseases. This compound is synthesized using a multi-step process that involves several reactions.

Scientific Research Applications

Synthesis and Chemical Properties

  • Optically Active Binuclear Diorganotin Compounds

    Optically active binuclear diorganotin compounds were synthesized from an optically active oxalamide, indicating a potential application in creating complex organometallic structures (Jiménez‐Pérez et al., 2006).

  • Copper-Catalyzed Coupling Reactions

    Copper-catalyzed coupling reactions with (hetero)aryl chlorides and amides have been facilitated using oxalamide derivatives, which suggests their utility in enhancing catalytic reactions in organic chemistry (De et al., 2017).

  • N-Arylation of Oxazolidinones and Amides

    Oxalamide derivatives have been shown to be effective in promoting the N-arylation of oxazolidinones and primary and secondary amides with (hetero)aryl iodides, indicating their role in facilitating complex organic synthesis (Bhunia et al., 2022).

  • Enhancement of Catalytic Activity in Coupling Reactions

    N,N'-Bisoxalamides, including derivatives similar to the compound , have been found to enhance the catalytic activity in Cu-catalyzed coupling of (hetero)aryl bromides with anilines and secondary amines (Bhunia et al., 2017).

Biological Activities

  • Anticancer Activity

    Derivatives of the compound have shown potent and selective cytotoxic effects against leukemia cell lines, indicating potential applications in cancer research (Horishny et al., 2021).

  • Inhibition of NQO2

    Analogues of furan-amidines, which are structurally related to the compound, have been evaluated as inhibitors of NQO2, an enzyme of interest in cancer chemotherapy and malaria treatment (Alnabulsi et al., 2018).

  • Antidepressant and Anti-anxiety Properties

    Isoxazoline derivatives related to the compound have shown potential as antidepressant and anti-anxiety agents in neuropharmacological studies (Kumar et al., 2013).

  • Antibacterial, Antiurease, and Antioxidant Activities

    Some triazole Schiff base and amine derivatives, structurally similar to the compound , have demonstrated effective antiurease and antioxidant activities (Sokmen et al., 2014).

properties

IUPAC Name

N'-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-(furan-2-ylmethyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O5S/c20-15(17-11-14-3-1-9-24-14)16(21)18-12-4-6-13(7-5-12)19-8-2-10-25(19,22)23/h1,3-7,9H,2,8,10-11H2,(H,17,20)(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCTSHPHJJZRYRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)C(=O)NCC3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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